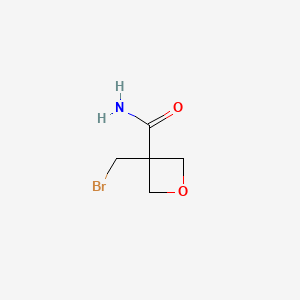
3-(Bromomethyl)oxetane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)oxetane-3-carboxamide is a chemical compound with the molecular formula C5H8BrNO2 It features an oxetane ring, which is a four-membered cyclic ether, substituted with a bromomethyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)oxetane-3-carboxamide typically involves the formation of the oxetane ring followed by the introduction of the bromomethyl and carboxamide groups. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the oxetane ring can be formed through intramolecular cyclization reactions involving epoxides or halohydrins .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and subsequent functionalization steps. The exact methods can vary depending on the scale and desired properties of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)oxetane-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ring-Opening Reactions: The oxetane ring is susceptible to ring-opening reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxetane derivatives, while ring-opening reactions can produce linear or branched compounds .
Scientific Research Applications
3-(Bromomethyl)oxetane-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)oxetane-3-carboxamide involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the carboxamide group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)oxetane: Lacks the carboxamide group but shares the oxetane ring and bromomethyl group.
3,3-Bis(bromomethyl)oxetane: Contains two bromomethyl groups instead of one.
Oxetane-3-carboxamide: Lacks the bromomethyl group but contains the oxetane ring and carboxamide group.
Uniqueness
3-(Bromomethyl)oxetane-3-carboxamide is unique due to the presence of both the bromomethyl and carboxamide groups on the oxetane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research .
Properties
Molecular Formula |
C5H8BrNO2 |
|---|---|
Molecular Weight |
194.03 g/mol |
IUPAC Name |
3-(bromomethyl)oxetane-3-carboxamide |
InChI |
InChI=1S/C5H8BrNO2/c6-1-5(4(7)8)2-9-3-5/h1-3H2,(H2,7,8) |
InChI Key |
CRMLHSLOEMKUFB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CBr)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















